

Technical Guide: Metabolite Profiling of *Chaetomium* sp.[1] Eef-10

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Compound of Interest

Compound Name: *Mollicellin D*

CAS No.: 68455-11-8

Cat. No.: B1676681

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Content Type: Advanced Technical Reference Primary Focus: Isolation, Structural Elucidation, and Bioactivity Profiling of Depsidones and Polyketides Target Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary & Ecological Context

Chaetomium sp.[2][3][4][5][6][7][8] Eef-10 is a bioactive endophytic fungus isolated from the medicinal plant *Eucalyptus exserta*.[9] Unlike soil-dwelling saprophytes, this strain has evolved a unique metabolic profile driven by its symbiotic existence within host tissues.

The primary value of Eef-10 lies in its ability to biosynthesize depsidones (specifically Mollicellins O–R) and rare phenolic derivatives. These compounds exhibit significant cytotoxicity against human cancer cell lines (HepG2, HeLa) and antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA). This guide details the reproducible workflow for profiling these metabolites, from solid-state fermentation to high-resolution structural elucidation.

Cultivation & Fermentation Protocol (OSMAC Approach)

To maximize the yield of depsidones, a solid-state fermentation protocol is superior to submerged liquid culture for this specific strain. The physical scaffold of the rice medium

mimics the host tissue environment, triggering the expression of silent biosynthetic gene clusters (BGCs).

Step-by-Step Fermentation Workflow

- Inoculum Preparation:
 - Cultivate *Chaetomium* sp.[1][4][6][7][9] Eef-10 on Potato Dextrose Agar (PDA) plates at 28°C for 5 days.
 - Validation: Confirm purity microscopically (look for characteristic *Chaetomium* ascomata with setae).
- Solid-State Medium:
 - Substrate: 100 g commercially available rice + 100 mL distilled water in 1 L Erlenmeyer flasks.
 - Sterilization: Autoclave at 121°C for 20 minutes. Note: Ensure rice is not clumped to allow aeration.
- Inoculation & Growth:
 - Dice the PDA culture into 0.5 cm³ cubes. Aseptically transfer 10 cubes per flask.
 - Incubation: Static incubation at 28°C for 30 days.
 - Endpoint: Harvest when mycelia have fully penetrated the rice substrate and secondary metabolites (pigmentation) are visible.

Extraction & Isolation Architecture

The extraction strategy utilizes a polarity-gradient approach to separate lipophilic depsidones from highly polar primary metabolites.

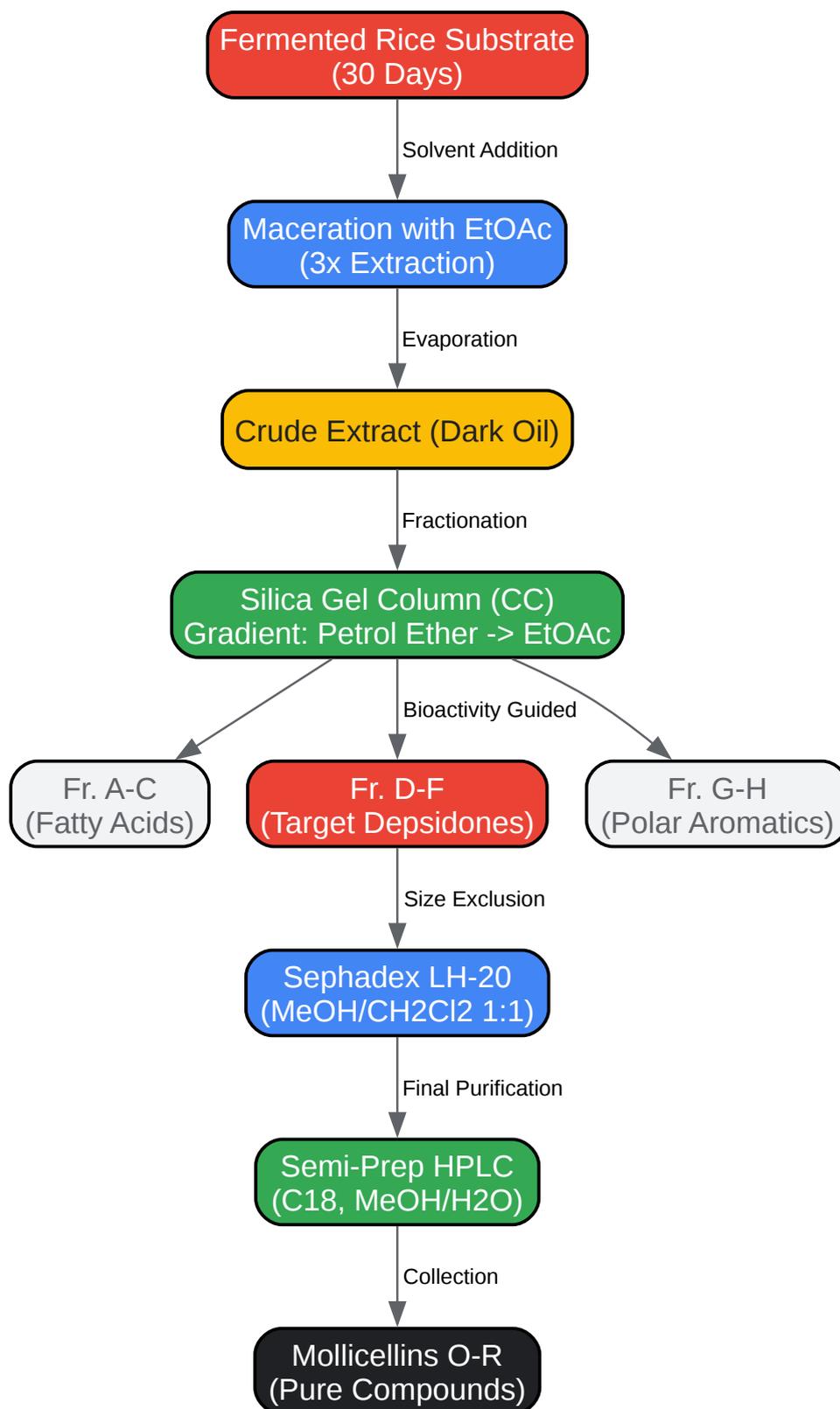
Extraction Logic[4]

- Solvent: Ethyl Acetate (EtOAc).[4]

- Rationale: EtOAc is moderately polar, ideal for extracting polyketides and depsidones while leaving behind sugars and highly polar salts found in the rice medium.

Isolation Workflow Diagram

The following diagram illustrates the fractionation logic required to isolate Mollicellins O–R.



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Figure 1: Isolation workflow for *Chaetomium* sp.[1][7][8] Eef-10 metabolites.[1][5][6][9][10][11]
The critical step is the silica gel gradient, where depsidones typically elute in mid-polarity fractions (Petroleum Ether/EtOAc 80:20 to 60:40).

Chemical Profiling: The Mollicellin Series

The signature metabolites of Eef-10 are depsidones, a class of polyketides featuring a cyclic ether linkage and an ester bond in a 7-membered ring system.

Key Metabolites Identified

Compound Name	Class	Formula	Key Spectral Feature (NMR)
Mollicellin O	Depsidone	C ₁₉ H ₁₆ O ₇	H-bonded OH signal at δ 12.00+
Mollicellin P	Depsidone	C ₁₉ H ₁₈ O ₇	Methoxy signals (δ 3.7-3.9)
Mollicellin H	Depsidone	C ₂₀ H ₁₈ O ₇	Known reference standard
Atraric Acid	Phenolic	C ₁₀ H ₁₂ O ₄	Simple aromatic signals

Structural Elucidation (Self-Validating Protocol)

To confirm the identity of a new depsidone (e.g., Mollicellin O), the following data triangulation is required:

- HR-ESI-MS: Establishes the molecular formula (e.g., m/z [M-H]⁻).
- ¹H NMR: Identify the aromatic protons and the hydrogen-bonded hydroxyl groups (often downfield >11 ppm).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step. You must observe correlations between the aromatic protons and the ester carbonyl (C-11) to confirm the depsidone core structure.

Bioactivity & Mechanism of Action

The metabolites of Eef-10 are not merely chemical curiosities; they exhibit potent biological activity. The depsidone scaffold is known to interact with cellular membranes and inhibit specific enzymes.

Quantitative Bioactivity Data

The following data summarizes the potency of Eef-10 metabolites compared to standard positive controls.

Compound	Target: HepG2 (Liver Cancer) IC ₅₀ (µM)	Target: MRSA (Antibacterial) MIC (µg/mL)
Mollicellin H	5.14	6.21
Mollicellin O	10.23	12.86
Camptothecin(Control)	3.60	--
Vancomycin(Control)	--	1.00

Biosynthetic Pathway Logic

Understanding the biosynthesis helps in dereplication. Depsidones are formed via the coupling of two polyketide units (orsellinic acid derivatives), followed by oxidative coupling.



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Figure 2: Proposed biosynthetic pathway. The transition from Depside to Depsidone involves a critical oxidative ring closure, likely catalyzed by a cytochrome P450 monooxygenase.

References

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